molecular formula C9H12O2S B13965080 (3-Methoxy-4-(methylthio)phenyl)methanol

(3-Methoxy-4-(methylthio)phenyl)methanol

Cat. No.: B13965080
M. Wt: 184.26 g/mol
InChI Key: NBYRGBPHQWULDZ-UHFFFAOYSA-N
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Description

(3-Methoxy-4-(methylthio)phenyl)methanol is an organic compound with the molecular formula C9H12O2S. It is characterized by the presence of a methoxy group (-OCH3) and a methylthio group (-SCH3) attached to a benzene ring, along with a methanol group (-CH2OH). This compound is often used as a building block in organic synthesis due to its unique structural features .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxy-4-(methylthio)phenyl)methanol typically involves the reaction of 3-methoxy-4-(methylthio)benzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like methanol. The reaction is carried out under controlled temperature conditions to ensure the selective reduction of the aldehyde group to a methanol group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(3-Methoxy-4-(methylthio)phenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Methoxy-4-(methylthio)phenyl)methanol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Methoxy-4-(methylthio)phenyl)methanol involves its interaction with specific molecular targets and pathways. The methoxy and methylthio groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can lead to modulation of biological processes and potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    4-(Methylthio)benzyl alcohol: Similar structure but lacks the methoxy group.

    3-(4-Methylthiophenyl)propionic acid: Contains a propionic acid group instead of a methanol group.

    (3-Methoxy-4-(methylthio)phenyl)(m-tolyl)methanol: Contains an additional tolyl group

Uniqueness

The combination of these functional groups provides a versatile platform for further chemical modifications and applications in various fields .

Properties

IUPAC Name

(3-methoxy-4-methylsulfanylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2S/c1-11-8-5-7(6-10)3-4-9(8)12-2/h3-5,10H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBYRGBPHQWULDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CO)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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